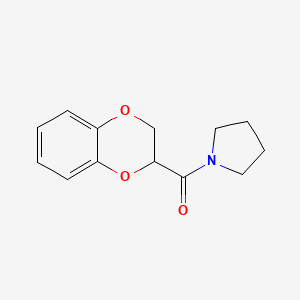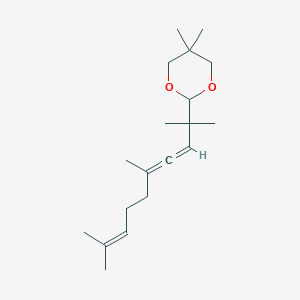
5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane, also known as DMNTD, is a natural compound found in essential oils of many plants, including basil, oregano, and mint. It is a member of the dioxane family, which is known for its antifungal and antibacterial properties. In recent years, DMNTD has gained attention for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane is not fully understood, but it is believed to act by disrupting cell membranes and inhibiting cellular processes. 5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane has been shown to have potent antifungal and antibacterial activity, which is likely due to its ability to disrupt the cell membranes of these organisms.
Biochemical and Physiological Effects:
5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane can inhibit the growth of a wide range of fungal and bacterial species. 5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane has several advantages for use in lab experiments. It is a natural compound, which means that it is readily available and easy to obtain. It is also relatively stable and has a long shelf life. However, 5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane can be difficult to work with due to its low solubility in water and some organic solvents. In addition, its potency can make it challenging to accurately dose in experiments.
Zukünftige Richtungen
There are several potential future directions for research on 5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane. One area of interest is in the development of new drugs based on 5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane. Studies have shown that 5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane has potential applications in the treatment of cancer, infectious diseases, and other conditions. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential. Another area of interest is in the development of new agricultural products based on 5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane. Its antifungal and insecticidal properties make it a promising candidate for use in crop protection. Finally, further research is needed to fully understand the biochemical and physiological effects of 5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane and to explore its potential applications in other fields of scientific research.
Synthesemethoden
5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 1,1,4,8-tetramethyl-2,3,7-nonatriene, which is then coupled with 2,3-epoxy-1,4-butanediol to form 5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane. The synthesis of 5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane has been optimized and improved over the years, resulting in high yields and purity.
Wissenschaftliche Forschungsanwendungen
5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of agriculture, where it has been shown to have antifungal and insecticidal properties. 5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane has also been studied for its potential use in the development of new drugs, particularly for the treatment of cancer and infectious diseases. In addition, 5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane has been investigated for its potential use as a flavor and fragrance ingredient.
Eigenschaften
InChI |
InChI=1S/C19H32O2/c1-15(2)9-8-10-16(3)11-12-19(6,7)17-20-13-18(4,5)14-21-17/h9,12,17H,8,10,13-14H2,1-7H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEUSIFBJPHRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=C=CC(C)(C)C1OCC(CO1)(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-(2,5,9-trimethyldeca-3,4,8-trien-2-yl)-1,3-dioxane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5236939.png)
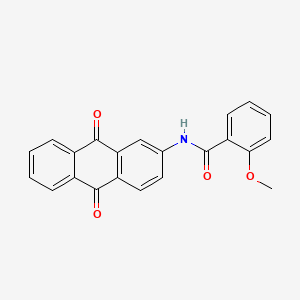
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5236947.png)
![3-(3,4-dimethoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5236955.png)
![3,4-dimethyl-6-{[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5236961.png)
![6-amino-3-(1,3-benzodioxol-5-yl)-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5236963.png)
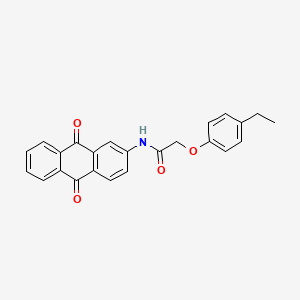

![N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B5236995.png)
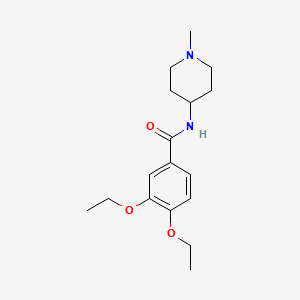
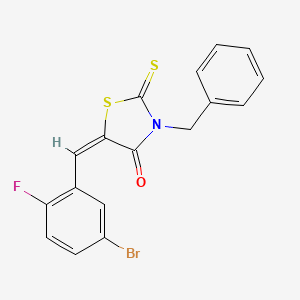
![4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B5237030.png)
![2-(2-fluorophenyl)-N-[2-(3-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide](/img/structure/B5237040.png)
